molecular formula C20H17N3OS B11441691 3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B11441691
M. Wt: 347.4 g/mol
InChI Key: SDKKCGFCTABYJZ-UHFFFAOYSA-N
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Description

Its structure features:

  • A 3-(4-ethylphenyl) substituent at position 2.
  • A 7-phenyl group at position 7.
  • A 2-sulfanyl (mercapto) group at position 2.

The pyrrolo[3,2-d]pyrimidinone core is frequently modified to optimize solubility, binding affinity, or metabolic stability .

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C20H17N3OS/c1-2-13-8-10-15(11-9-13)23-19(24)18-17(22-20(23)25)16(12-21-18)14-6-4-3-5-7-14/h3-12,21H,2H2,1H3,(H,22,25)

InChI Key

SDKKCGFCTABYJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding ethylidene derivative. This intermediate undergoes cyclization with thiourea to yield the desired pyrrolo[3,2-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl and ethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Position 2 Position 3 Position 5 Position 7 Molecular Formula Molecular Weight Key Data
Target Compound 2-sulfanyl 3-(4-ethylphenyl) H Phenyl C₁₉H₁₇N₃OS 335.42 g/mol N/A (theoretical)
5-Ethyl-7-phenyl analog () H H Ethyl Phenyl C₁₄H₁₃N₃O 239.27 g/mol SMILES: CCn1cc(c2ccccc2)c2c1C(NC=N2)=O
2-Benzylsulfanyl-7-phenyl () 2-(benzylsulfanyl) H H Phenyl C₁₉H₁₅N₃OS 333.40 g/mol Structural data reported
7-(Phenylthio) analog (7a, ) H H H Phenylthio C₁₂H₁₀N₃OS 244.05 g/mol HRMS: [M+H]⁺ 244.0539
BC3 () 2-amino H H Pyridin-3-ylmethyl C₁₂H₁₁N₅O 249.25 g/mol Synonym: Peldesine

Key Observations :

  • Position 2: The target’s 2-sulfanyl group contrasts with amino (BC3), benzylsulfanyl (), or hydrogen () in analogs. Sulfanyl groups may enhance hydrogen bonding or metal coordination .
  • Position 3 : The 3-(4-ethylphenyl) substituent is unique; most analogs lack substitutions here. This group could improve lipophilicity or steric bulk .
  • Position 7 : The target’s phenyl group aligns with analogs in and but differs from pyridinylmethyl (BC3) or thio-substituted derivatives (7a) .

Spectroscopic Data :

  • NMR: Analogs such as 7a () show distinct ¹H/¹³C shifts for aromatic protons (δ 7.84 ppm for pyrrolo[3,2-d]pyrimidinone protons) .
  • HRMS : Purity and molecular weight validation are standard (e.g., LC/MS purity ≥93% for phosphonato derivatives in ) .

Physicochemical Trends :

  • Lipophilicity : The target’s 4-ethylphenyl group likely increases logP compared to unsubstituted analogs (e.g., 7a).
  • Solubility : Sulfanyl and phenyl groups may reduce aqueous solubility relative to phosphonato derivatives .

Biological Activity

3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolo[3,2-d]pyrimidine family. Its structure features a complex fused ring system that includes both pyrrole and pyrimidine moieties, along with a sulfanyl group and various aromatic substituents. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula: C19H19N3S
  • Molecular Weight: Approximately 314.42 g/mol

Research indicates that this compound exhibits significant biological activity by interacting with various molecular targets, particularly kinases involved in cell signaling pathways. The compound has been shown to inhibit enzyme activity and induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent. In vitro studies have demonstrated its efficacy in inhibiting tumor growth and angiogenesis across different cancer cell lines.

Biological Activities

The biological activities of 3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can be summarized as follows:

  • Anticancer Activity
    • In vitro studies show inhibition of tumor growth in various cancer cell lines.
    • Induces apoptosis through modulation of signaling pathways.
  • Kinase Inhibition
    • Specifically targets kinases that play crucial roles in cell proliferation and survival.
  • Anti-inflammatory Effects
    • Preliminary assays indicate potential anti-inflammatory properties, although specific IC50 values for COX enzyme inhibition are not detailed in the available literature.

Comparative Analysis with Similar Compounds

The following table compares 3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one with structurally similar compounds regarding their biological activities:

Compound NameStructureBiological Activity
7H-pyrrolo[2,3-d]pyrimidine derivativesSimilar fused ring structureAntitumor activity
Pyrazolo[3,4-d]pyrimidine derivativesDifferent nitrogen heterocyclesCDK2 inhibition
Pyrrolo[2,3-d]pyrimidine derivativesRelated fused systemsAntiviral and anticancer properties

Case Studies and Research Findings

  • In Vitro Studies : Various studies have shown that the compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For example, a study reported significant reductions in cell viability in breast cancer cell lines treated with this compound.
  • Structure–Activity Relationship (SAR) : The unique combination of the ethyl-substituted phenyl group and the sulfur atom enhances interaction with biological targets compared to similar compounds lacking these features. SAR studies suggest that modifications to the sulfanyl group can further optimize its biological activity.

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